Fmoc-Asp(OtBu)

Übersicht

Beschreibung

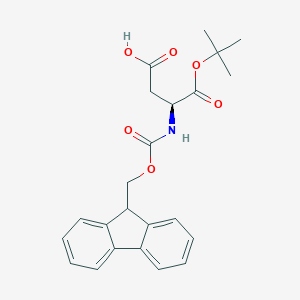

N-α-Fluorenylmethoxycarbonyl-L-aspartic acid β-tert-butyl ester: is a protected amino acid derivative commonly used in solid-phase peptide synthesis. This compound is known for its role in preventing the formation of aspartimide by-products during peptide synthesis, making it a valuable reagent in the field of biochemistry and molecular biology .

Wissenschaftliche Forschungsanwendungen

N-α-Fluorenylmethoxycarbonyl-L-aspartic acid β-tert-butyl ester is widely used in scientific research, particularly in the following areas:

Chemistry: As a building block in the synthesis of peptides and proteins.

Biology: In the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: In the development of peptide-based therapeutics and diagnostic agents.

Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Wirkmechanismus

Target of Action

Fmoc-Asp(OtBu), also known as Fmoc-L-aspartic acid 4-tert-butyl ester, is a Fmoc protected amino acid . It is primarily used in solid-phase peptide synthesis . The primary target of Fmoc-Asp(OtBu) is the peptide chain being synthesized .

Mode of Action

Fmoc-Asp(OtBu) interacts with its target by being incorporated into the peptide chain during the synthesis process . It is used to introduce the aspartic acid residue into the peptide sequence .

Biochemical Pathways

The key biochemical pathway involved in the action of Fmoc-Asp(OtBu) is the solid-phase peptide synthesis . This compound plays a crucial role in preventing the formation of aspartimide by-products during the synthesis .

Pharmacokinetics

It’s worth noting that the t-butyl ester of the side chain is readily hydrolyzed in the same conditions used to cleave peptides from the resin .

Result of Action

The primary result of Fmoc-Asp(OtBu)'s action is the successful incorporation of the aspartic acid residue into the peptide chain without the formation of aspartimide by-products . This leads to the successful synthesis of the desired peptide.

Action Environment

The action of Fmoc-Asp(OtBu) is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability. For instance, it is known that the Asp(OtBu) residue can form aspartimide under strong basic conditions . Therefore, careful control of the synthesis conditions is crucial for the optimal performance of Fmoc-Asp(OtBu).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-α-Fluorenylmethoxycarbonyl-L-aspartic acid β-tert-butyl ester typically involves the protection of the amino and carboxyl groups of L-aspartic acid. The process begins with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. The carboxyl group is then protected using the tert-butyl (OtBu) ester. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), with reagents like piperidine for deprotection .

Industrial Production Methods: In industrial settings, the production of N-α-Fluorenylmethoxycarbonyl-L-aspartic acid β-tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity, with stringent quality control measures in place .

Analyse Chemischer Reaktionen

Types of Reactions: N-α-Fluorenylmethoxycarbonyl-L-aspartic acid β-tert-butyl ester undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using piperidine in DMF, while the OtBu group can be removed using trifluoroacetic acid (TFA) in DCM.

Condensation Reactions: The side-chain carboxyl group can react with amines or alcohols to form amides or esters.

Common Reagents and Conditions:

Major Products:

Vergleich Mit ähnlichen Verbindungen

- N-α-Fluorenylmethoxycarbonyl-L-glutamic acid β-tert-butyl ester

- N-α-Fluorenylmethoxycarbonyl-L-asparagine β-trityl ester

- N-α-Fluorenylmethoxycarbonyl-L-glutamine β-trityl ester

Comparison: N-α-Fluorenylmethoxycarbonyl-L-aspartic acid β-tert-butyl ester is unique in its ability to prevent the formation of aspartimide by-products, which can be a significant issue in peptide synthesis. This makes it particularly valuable in the synthesis of peptides containing aspartic acid residues .

Biologische Aktivität

Fmoc-Asp-OtBu (N-(9-fluorenylmethoxycarbonyl)-L-aspartic acid-O-tert-butyl) is a derivative of aspartic acid widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is notable for its role in minimizing unwanted side reactions, such as aspartimide formation, which can compromise the yield and purity of synthesized peptides. This article explores its biological activity, stability, and applications based on recent research findings.

Overview of Fmoc-Asp-OtBu

Fmoc-Asp-OtBu serves as a protecting group for the carboxylic acid of aspartic acid during peptide synthesis. The tert-butyl (OtBu) group enhances steric hindrance, reducing the likelihood of aspartimide formation during deprotection processes. Aspartimide formation is a significant concern in peptide chemistry, as it can lead to various by-products that complicate purification and reduce overall yield.

Stability and Reactivity

Research indicates that Fmoc-Asp-OtBu exhibits improved stability compared to other derivatives under standard SPPS conditions. For instance, studies have shown that when subjected to piperidine treatment, the formation of aspartimides is significantly lower with Fmoc-Asp-OtBu than with other variants like Fmoc-Asp(OMpe)-OH. In comparative tests, the extent of aspartimide formation was reduced from approximately 1.24% with Asp(OtBu) to only 0.13% with the hindered variant, Fmoc-Asp(OEpe)-OH .

Biological Activity

The biological activity of Fmoc-Asp-OtBu has been assessed through various case studies focusing on its application in peptide synthesis:

-

Case Study 1: Peptide Synthesis Efficiency

In a study involving the synthesis of a model peptide (Scorpion toxin II), researchers found that using Fmoc-Asp-OtBu resulted in a yield increase from 48% to 92% when compared to standard derivatives. This improvement was attributed to the reduced formation of aspartimides during synthesis, which typically leads to lower yields due to side reactions . -

Case Study 2: Application in Drug Development

Fmoc-Asp-OtBu has been utilized in developing bioactive peptides with potential therapeutic applications. For example, its use in synthesizing cyclic RGD peptides demonstrated compatibility with biological systems and maintained activity after light-triggered uncaging . The stability of the resulting peptides in cell culture media further supports its utility in biological applications.

Comparative Analysis of Derivatives

The following table summarizes the performance of Fmoc-Asp-OtBu relative to other aspartic acid derivatives regarding aspartimide formation during SPPS:

| Derivative | Aspartimide Formation (%) | Yield Increase (%) |

|---|---|---|

| Fmoc-Asp(OtBu)-OH | 1.24 | - |

| Fmoc-Asp(OMpe)-OH | 0.4 | - |

| Fmoc-Asp(OEpe)-OH | 0.13 | 92 |

| Fmoc-Asp(OBno)-OH | 0.1 | 25 |

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXQYACYLGRQJU-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426920 | |

| Record name | fmoc-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129460-09-9 | |

| Record name | fmoc-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Fmoc-Asp(OtBu)-OH?

A1: Fmoc-Asp(OtBu)-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS) [, , , , , , , ]. The Fmoc group serves as a temporary protecting group for the amino terminus, while the OtBu group protects the side chain carboxyl group of aspartic acid. These protecting groups can be selectively removed during peptide synthesis, allowing for the controlled addition of amino acids to the growing peptide chain.

Q2: What is a known challenge in using Fmoc-Asp(OtBu)-OH in peptide synthesis, and are there any solutions?

A2: A common challenge with aspartic acid derivatives like Fmoc-Asp(OtBu)-OH is the potential for aspartimide formation during peptide synthesis [, ]. This side reaction can lead to undesired byproducts and lower the yield of the target peptide. To address this, researchers have developed alternative protecting groups for the aspartic acid side chain, such as 3-ethyl-3-pentyl (Epe), 4-n-propyl-4-heptyl (Php), and 5-n-butyl-5-nonyl (Bno) []. These bulky protecting groups hinder aspartimide formation, leading to a higher yield of the desired peptide.

Q3: Can you provide an example of how Fmoc-Asp(OtBu)-OH is incorporated into a specific peptide sequence?

A3: Certainly. In the synthesis of eptifibatide, a platelet aggregation inhibitor, Fmoc-Asp(OtBu)-OH is coupled to the growing peptide chain on a Rink AM Resin solid support []. The specific sequence involves the sequential addition of Fmoc-protected amino acids, including Fmoc-Cys(Trt)-OH, Fmoc-Pro-OH, Fmoc-Trp(Boc)-OH, and finally, Fmoc-Asp(OtBu)-OH.

Q4: Besides peptide synthesis, are there other applications of Fmoc-Asp(OtBu)-OH?

A4: While primarily known for peptide synthesis, Fmoc-Asp(OtBu)-OH has also been investigated in other research areas. One study explored its use in creating novel fluorescent anion probes []. By attaching a fluorescent N-substituted-4-amino-naphthalimide to the Fmoc-Asp(OtBu)-OH scaffold, researchers aimed to develop anion-responsive amino acids that could be incorporated into peptides. This approach could offer valuable insights into peptide-anion interactions and potentially lead to new therapeutic applications.

Q5: What analytical techniques are employed to characterize and ensure the quality of Fmoc-Asp(OtBu)-OH?

A5: Several analytical techniques are vital in characterizing and ensuring the quality of Fmoc-Asp(OtBu)-OH. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is commonly used to assess the purity of synthesized Fmoc-Asp(OtBu)-OH and peptides containing this amino acid [, , ]. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the identity and purity of the compound []. Additionally, techniques like capillary zone electrophoresis (CZE) are employed to resolve and analyze the enantiomers of Fmoc-protected amino acids, ensuring the use of the correct stereoisomer in peptide synthesis [].

Q6: Has Fmoc-Asp(OtBu)-OH been used in the development of any commercially available peptides?

A6: While Fmoc-Asp(OtBu)-OH itself is not a final drug product, it plays a crucial role in synthesizing therapeutic peptides. For example, Thymalfasin, a synthetic peptide with immunomodulatory properties, can be produced using solid-phase synthesis incorporating Fmoc-Asp(OtBu)-OH []. This highlights the importance of this protected amino acid in developing and manufacturing peptide-based therapeutics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.